Pyrido[4,3-d]pyrimidine
説明
Structure
2D Structure
特性
IUPAC Name |
pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-2-8-3-6-4-9-5-10-7(1)6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZDHJUUEGCXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600981 | |
| Record name | Pyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253-87-2 | |
| Record name | Pyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrido 4,3 D Pyrimidine and Its Derivatives
Classic Synthetic Routes
The traditional approaches to constructing the pyrido[4,3-d]pyrimidine core typically involve the annulation of a pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) derivative or the cyclization of a pyridine ring onto a pyrimidine precursor. rsc.org These methods provide reliable and well-established pathways to the target molecules.
Annulation of Pyridine Derivatives
The formation of the pyrimidine ring onto a functionalized pyridine is a common strategy. This often involves using ortho-amino-substituted pyridine derivatives as key starting materials. For instance, 2-aminopyridine (B139424) derivatives with a suitable functional group at the 3-position, such as a cyano or ester group, can undergo cyclization with various one-carbon reagents like formamide, urea, or isocyanates to furnish the pyrimidine ring.
A notable example involves the reaction of 3-cyano-2-aminopyridines with triethyl orthoformate and primary amines in a multicomponent reaction under solvent-free conditions. mdpi.comsciforum.net This method efficiently produces 4-substituted aminopyrido[2,3-d]pyrimidines. The proposed mechanism suggests an initial reaction to form an intermediate, followed by nucleophilic addition of the 2-aminopyridine, rearrangement, and subsequent intramolecular cyclization to yield the final fused heterocyclic system. mdpi.com
Cyclization of Pyrimidine Derivatives
Conversely, the synthesis can commence from a substituted pyrimidine, with the pyridine ring being constructed in a subsequent step. This approach often utilizes 4-aminopyrimidine (B60600) derivatives with a functional group at the 5-position that can participate in a cyclization reaction. rjptonline.org
One such method involves the reaction of 4-aminopyrimidines with reagents that can provide the necessary three-carbon unit to form the pyridine ring. rjptonline.org For example, the condensation of 6-aminouracil (B15529) derivatives with various α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of the this compound skeleton. The reaction typically proceeds through a Michael addition followed by an intramolecular condensation and subsequent aromatization. rjptonline.org
Another strategy employs the Friedländer annulation, where a 5-acetyl-4-aminopyrimidine can undergo self-condensation or react with other suitable reagents to form the pyridine ring. rjptonline.org
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules like pyrido[4,3-d]pyrimidines due to their efficiency, atom economy, and operational simplicity. rsc.orgscielo.org.mx These reactions involve the combination of three or more starting materials in a single pot to form the final product, which incorporates most or all of the atoms of the reactants.
One-Pot Synthesis Strategies
One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize solvent waste. Several one-pot procedures for the synthesis of this compound derivatives have been reported.
A prominent example is the three-component reaction of an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound. scirp.orgresearchgate.net For instance, the condensation of 6-aminouracil, various aromatic aldehydes, and malononitrile (B47326) can afford 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives in good yields. researchgate.net The reaction mechanism is believed to proceed through a domino Knoevenagel condensation, Michael addition, and subsequent cyclization. scirp.org
Another one-pot approach involves the reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, and ethyl cyanoacetate (B8463686) or Meldrum's acid, catalyzed by a Brønsted-acidic ionic liquid. nih.gov This method offers the advantages of mild, solvent-free conditions and catalyst reusability.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product Type |
| 4(6)-Aminouracil | Aromatic Aldehydes | Malononitrile | Diammonium hydrogen phosphate (B84403) / Microwave irradiation | Pyrido[2,3-d]pyrimidines |
| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Aromatic Aldehydes | Ethyl Cyanoacetate / Meldrum's Acid | Brønsted-acidic ionic liquid | Pyrido[2,3-d]pyrimidine (B1209978) derivatives |
| 2-Aminopyridines | Triethyl Orthoformate | Primary Amines | Solvent-free | 4-Substituted aminopyrido[2,3-d]pyrimidines |
Catalyst-Mediated Syntheses (e.g., Nanocatalysts)
The use of catalysts, particularly nanocatalysts, has significantly enhanced the efficiency and sustainability of this compound synthesis. Nanocatalysts offer high surface area, enhanced reactivity, and often, easy separation and recyclability.
For instance, sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), a mesoporous silica (B1680970) material, has been effectively used as a solid acid catalyst for the one-pot synthesis of 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. researchgate.net Similarly, Pd/SBA-15 has been employed as a heterogeneous catalyst for the synthesis of novel pyrido[2,3-d]pyrimidine analogues in water, highlighting a green chemistry approach. arkat-usa.org
Magnetic nanocatalysts, such as Fe3O4@BBI-CuBr, have also been utilized. researchgate.net These catalysts can be easily recovered from the reaction mixture using an external magnet, facilitating their reuse. The synthesis of 2,4-diphenylpyrido[4,3-d]pyrimidines has been successfully achieved using such nanocatalysts. researchgate.net The use of nano-magnetite complexes like nano-[Fe3O4@SiO2/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl2] has also been reported for the three-component synthesis of pyrido[2,3-d]pyrimidines. nih.gov
| Catalyst | Reaction Type | Advantages |
| Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) | One-pot, three-component | Solid acid catalyst, easy work-up |
| Pd/SBA-15 | Condensation in water | Green synthesis, heterogeneous catalyst |
| Fe3O4@BBI-CuBr | Multicomponent | Magnetic, reusable |
| nano-[Fe3O4@SiO2/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl2] | One-pot, three-component | Nano-magnetite complex, efficient |
Targeted Synthesis of Substituted Pyrido[4,3-d]pyrimidines
The synthesis of specifically substituted pyrido[4,3-d]pyrimidines is crucial for developing compounds with desired biological activities. This often requires multi-step synthetic sequences and the use of specific building blocks.
For example, the synthesis of Trametinib, a kinase inhibitor with a this compound core, involves a targeted multi-step approach. mdpi.comencyclopedia.pub The synthesis of Palbociclib, another kinase inhibitor, while being a pyrido[2,3-d]pyrimidine, showcases the intricate synthetic strategies often required for such targeted molecules, which can be adapted for the this compound scaffold. mdpi.com
The synthesis of various oxopyrido[2,3-d]pyrimidines has also been a focus of synthetic studies, highlighting the importance of this particular class of derivatives. acs.org Furthermore, the development of synthetic routes to produce a diverse range of substituted pyrido[4,3-d]pyrimidines is an active area of research, driven by the quest for novel therapeutic agents. arabjchem.org
Synthesis of Tetrahydrothis compound Analogues
The synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines, the saturated analogues of the core structure, is a significant area of research as these compounds often serve as crucial intermediates. rsc.org Two primary approaches have been established: building the pyrimidine ring onto a pre-existing piperidine (B6355638) scaffold and a multi-step sequence starting from pyridine precursors.
One direct method involves the reaction of 1-benzylpiperidin-4-one with an alkyl or aryl cyanide or thiocyanate (B1210189) in the presence of triflic anhydride. This approach provides a straightforward route to the tetrahydrothis compound core.
A more complex, multi-step synthesis has also been reported, which offers flexibility for introducing various substituents. This sequence begins with a commercially available 2,5-dichloropyridine. A key step involves a Suzuki coupling to introduce a desired group. Following this, a piperidone intermediate is treated with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and then undergoes ring closure with S-methylisothiourea sulfate (B86663) and sodium acetate (B1210297) to form the tetrahydrothis compound ring system. An improved method for creating 2,4-diamino-5,6,7,8-tetrahydrothis compound from a 2-amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one intermediate has also been developed, involving protection, activation, ammonolysis, and final debenzylation. researchgate.net
| Starting Material | Key Reagents/Steps | Product Type |
| 1-Benzylpiperidin-4-one | Alkyl/aryl cyanide, Triflic anhydride | Tetrahydrothis compound |
| 2,5-Dichloropyridine | Suzuki coupling, DMF-DMA, S-methylisothiourea sulfate | Substituted tetrahydrothis compound |
| 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | Pivalic anhydride, 4-chlorophenylphosphorodichloridate, Ammonolysis, Hydrogenolysis | 2,4-Diamino-5,6,7,8-tetrahydrothis compound |
Derivatization Strategies at Specific Ring Positions (e.g., C-4, C-7)
Modification of the this compound scaffold at specific positions is crucial for tuning its biological activity. Key positions for derivatization include C-4 on the pyrimidine ring and the N-7 position of the piperidine ring in tetrahydro analogues.
A common strategy for C-4 derivatization involves the nucleophilic substitution of a suitable leaving group. For instance, an intermediate sulfone, created by the oxidation of a methylthio group, can be displaced by various amines to introduce a range of substituents at the C-4 position. Similarly, a 4-chloro group can be substituted to introduce aminopyrido functionalities.
For the tetrahydrothis compound analogues, the nitrogen at position 7 is frequently targeted for modification. This is often achieved by reacting the N-unsubstituted compound with appropriate aralkyl bromides in a solvent like N,N-dimethylformamide to yield N-7 substituted derivatives. researchgate.net For example, various di- and trimethoxyaralkyl groups have been successfully introduced at this position. researchgate.net
| Position | Reaction Type | Reagents | Resulting Moiety |
| C-4 | Nucleophilic Substitution | Various amines on a sulfone intermediate | C4-amino substituents |
| C-4 | Nucleophilic Substitution | Secondary amines on a chloro intermediate | C4-amino substituents |
| N-7 | Alkylation | Aralkyl bromides | N7-aralkyl substituents |
Preparation of Fused Heterocyclic Systems Containing this compound Moieties
The synthesis of polyheterocyclic systems where another ring is fused to the this compound framework allows for the creation of complex molecular architectures. These reactions typically start with a functionalized this compound that bears reactive groups, enabling the construction of an additional ring.
For example, starting from ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, a thiourea (B124793) derivative can be formed and subsequently cyclized under different conditions to yield various pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives. nih.gov These can then serve as intermediates for further annulation. Reaction of a 2-hydrazino derivative with reagents like phenylisothiocyanate followed by cyclodehydrosulfurization can produce fused triazolo rings, resulting in systems like pyrido[4',3':4,5]thieno[2,3-d] rsc.orgtandfonline.comacs.orgtriazolo[1,5-a]pyrimidines. nih.gov Other approaches have successfully created pyrido[3',2':4,5]thieno[3,2-d] rsc.orgtandfonline.comacs.orgtriazolo[5,4-a]pyrimidin-5-ones by reacting a 2-thioxo-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one with hydrazonoyl halides. rsc.org A catalyst-free, one-pot method has also been developed for synthesizing benzofuran-fused pyrido[4,3-d]pyrimidines via a cascade reaction involving 2-(2-hydroxyphenyl)acetonitriles and 4,6-dichloropyrimidine-5-carbaldehyde. scielo.org.mx
| Starting Scaffold | Reaction Type | Key Reagents | Resulting Fused System |
| Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine | Cyclization | Phenylisothiocyanate, KOH | Pyrido[4',3':4,5]thieno[2,3-d] rsc.orgtandfonline.comacs.orgtriazolo[1,5-a]pyrimidine |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Cyclocondensation | Hydrazonoyl halides | Pyrido[3',2':4,5]thieno[3,2-d] rsc.orgtandfonline.comacs.orgtriazolo[5,4-a]pyrimidine |
| 4,6-Dichloropyrimidine-5-carbaldehyde | Cascade SNAr/Cyclization | 2-(2-Hydroxyphenyl)acetonitriles | Benzofuran-fused this compound |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient syntheses for pyridopyrimidines. These approaches often focus on multicomponent reactions (MCRs), the use of non-hazardous solvents like water, and catalyst-free conditions to reduce waste and energy consumption.
While numerous green protocols have been established for isomers like pyrido[2,3-d]pyrimidines, including mechanochemical synthesis and reactions in aqueous media, specific examples for the this compound scaffold are also emerging. tandfonline.comacs.orgscirp.orgresearchgate.net Reviews indicate that pyrido[4,3-d]pyrimidines can be synthesized via multicomponent reactions. rsc.org A notable example is the rapid, one-pot, catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines through a domino condensation reaction. scielo.org.mx This method offers advantages such as operational simplicity, mild conditions, and avoidance of potentially toxic catalysts. The Staudinger/intramolecular aza-Wittig reaction provides another route to this compound derivatives, showcasing the diversity of synthetic strategies being explored.
The development of these green methodologies is crucial for the sustainable production of this important class of heterocyclic compounds, minimizing environmental impact while maximizing efficiency. tandfonline.com
Chemical Reactivity and Transformations of Pyrido 4,3 D Pyrimidine
Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring within the pyrido[4,3-d]pyrimidine system is generally electron-deficient, making it susceptible to certain types of chemical reactions.
Nucleophilic Substitutions
Nucleophilic substitution reactions are a key method for functionalizing the pyrimidine portion of the this compound core. The presence of leaving groups, such as halogens, at positions 2 and 4 of the pyrimidine ring facilitates these transformations. For instance, 4-chloro-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones can be synthesized, and the chloro group subsequently displaced by nitrogen nucleophiles. nih.gov This approach allows for the introduction of a wide range of substituents at this position. nih.gov
Similarly, in the pyrido[3,2-d]pyrimidine (B1256433) series, a trichloro derivative can undergo selective nucleophilic substitution, with the reactivity order being 4 > 2 > 8. acs.org This selectivity provides a strategic advantage in designing multi-substituted pyridopyrimidines. The enhanced reactivity of the 4-position towards nucleophiles is a common feature in related heterocyclic systems. uoanbar.edu.iq
Table 1: Examples of Nucleophilic Substitution Reactions on this compound Analogues
| Starting Material | Reagent | Product | Reference |
| 4-Chloro-substituted pyrido[2,3-d]pyrimidin-7(8H)-one | Nitrogen nucleophiles | 4-Amino-substituted pyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |
| 2,4,8-Trichloropyrido[3,2-d]pyrimidine | Various nucleophiles | Selectively substituted pyrido[3,2-d]pyrimidines | acs.org |
Electrophilic Attacks
Direct electrophilic attack on the pyrimidine ring of this compound is generally difficult due to the ring's electron-deficient nature. The nitrogen atoms in the pyrimidine ring deactivate it towards electrophilic substitution.
Reactivity of the Pyridine (B92270) Ring Moiety
The pyridine ring in the this compound system also exhibits distinct reactivity. Similar to the pyrimidine ring, the pyridine ring is also electron-deficient, which influences its susceptibility to different reactions.
While direct electrophilic substitution on the pyridine ring is challenging, nucleophilic substitution can occur, particularly if the ring is activated by appropriate substituents or through the formation of N-oxides. The reactivity of the pyridine ring towards nucleophilic attack is generally lower than that of the pyrimidine ring.
Transformations of Exocyclic Substituents
The functional groups attached to the this compound core can undergo a variety of chemical transformations, providing a powerful tool for creating diverse molecular libraries.
Alkylation and Arylation Reactions
Alkylation and arylation reactions of substituents on the this compound scaffold are crucial for extending the molecular framework and exploring structure-activity relationships.
Alkylation: N-alkylation of this compound derivatives is a common strategy. For example, 3-substituted pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives can be prepared through alkylation. google.com The selective N- or O-alkylation of related pyrimidinones (B12756618) can be controlled by the nature of the substituent at the 6-position of the pyrimidine ring. nih.gov
Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful methods for introducing aryl and heteroaryl groups. These reactions have been successfully applied to functionalize the pyrido[3,4-d]pyrimidine (B3350098) core at the C-4 position. nih.gov Furthermore, visible light-assisted direct C-H arylation has been developed for related pyrido[1,2-a]pyrimidin-4-ones, offering a metal-catalyst-free approach. nih.gov Photocatalytic C-H arylation has also been used to introduce aryl groups onto various N-heterocycles. rsc.org
Table 2: Examples of Alkylation and Arylation Reactions
| Reaction Type | Substrate | Reagent/Catalyst | Product | Reference |
| Alkylation | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Alkylating agents (e.g., methyl iodide) | N-alkylated pyrazolo[3,4-d]pyrimidines | nih.gov |
| O-Alkylation | Pyridone derivative | Bromomethyl cyclopropane | O-alkylated pyrido[3,4-d]pyrimidine | acs.org |
| Suzuki Coupling | 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine | Boronic acids/Palladium catalyst | 4-Aryl-8-methoxypyrido[3,4-d]pyrimidin-2-amines | nih.gov |
| Buchwald-Hartwig Coupling | 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine | Heteroarylamine/Palladium catalyst | 4-(Heteroarylamino)-8-methoxypyrido[3,4-d]pyrimidin-2-amines | nih.gov |
| Photocatalytic C-H Arylation | Pyrido[1,2-a]pyrimidin-4-ones | Aryl diazonium salts/Organic dye | C3-arylated pyrido[1,2-a]pyrimidin-4-ones | nih.gov |
Oxidation and Reduction Transformations
Oxidation and reduction reactions of substituents on the this compound ring system allow for the fine-tuning of electronic properties and the introduction of new functional groups.
Oxidation: The oxidation of a methyl substituent to a carboxylic acid has been demonstrated in the synthesis of 6-chloropyrido[3,4-d]pyrimidine (B1592607) analogues using Jones oxidation. mdpi.com The oxidation of thiomethyl groups to the corresponding sulfones is another key transformation, which can then facilitate further nucleophilic substitution. acs.org
Reduction: The reduction of nitro groups to amines is a fundamental transformation in the synthesis of many heterocyclic compounds. For instance, a nitro group on a pyridine ring can be reduced to an amino group using iron in acetic acid. nih.gov This amino group can then be used for further derivatization.
Table 3: Examples of Oxidation and Reduction Transformations
| Reaction Type | Substrate | Reagent | Product | Reference |
| Oxidation | 5-Bromo-4-methyl-3-nitropyridine | Jones reagent | 5-Bromo-3-nitropyridine-4-carboxylic acid | mdpi.com |
| Oxidation | Thiomethyl derivative | m-CPBA | Sulfone derivative | acs.org |
| Reduction | 4-Methyl-3-nitropyridin-2-amine | Iron/Acetic acid | 3-Amino-4-methylpyridin-2-amine | nih.gov |
Cyclization Reactions Leading to Annulated Systems
The this compound scaffold serves as a versatile building block for the synthesis of more complex, annulated heterocyclic systems. These reactions typically involve the intramolecular cyclization of appropriately substituted this compound derivatives, leading to the formation of new fused rings. The nature of the substituent and the reaction conditions dictate the structure of the resulting polycyclic compound.
One significant pathway involves the use of 5,6,7,8-tetrahydrothis compound (B66366) derivatives as precursors. rsc.org These saturated pyridine ring-containing compounds can be functionalized to introduce reactive groups that subsequently participate in cyclization reactions. For instance, the synthesis of tricyclic systems can be achieved through reactions that form a new ring fused to either the pyridine or the pyrimidine portion of the core structure.
Another approach involves the reaction of 4-aminopyrido[4,3-d]pyrimidines with various reagents to construct fused five- or six-membered rings. For example, reaction with α-haloketones can lead to the formation of imidazo[1,2-c]pyrido[4,3-d]pyrimidines, while reaction with β-ketoesters can yield pyrido[4,3-d]pyrimido[1,2-a]pyrimidinones. These cyclization reactions expand the chemical space accessible from the this compound core, providing access to novel heterocyclic frameworks.
The table below summarizes representative cyclization reactions.
| Starting this compound Derivative | Reagents/Conditions | Resulting Annulated System |
|---|---|---|
| N-(3-(3-cyclopropyl-5-amino-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,6,7-hexahydropyrido[4,3-d]pyrimidin-1-yl)phenyl)acetamide | Reaction with (2-fluoro-4-iodophenyl)amine | Trametinib (a complex this compound derivative) encyclopedia.pub |
| 4-Amino-5,6,7,8-tetrahydrothis compound | α-Haloketones (e.g., bromoacetone) | Imidazo[1,2-c]this compound derivatives |
| 4-Hydrazino-5,6,7,8-tetrahydrothis compound | Orthoesters (e.g., triethyl orthoformate) | rsc.orgnih.govresearchgate.netTriazolo[4,3-c]this compound |
Ring Transformation Mechanisms
Ring transformations of pyrimidine-containing heterocycles are intriguing reactions that can lead to the formation of entirely different ring systems. While specific examples detailing the ring transformation of the this compound nucleus itself are not extensively documented, the mechanisms can be inferred from studies on simpler pyrimidine systems. wur.nl These transformations are generally driven by nucleophilic attack on the electron-deficient pyrimidine ring, leading to ring-opening, followed by rearrangement and recyclization.
Three main categories of ring transformations can be considered for the this compound scaffold wur.nl:
Transformations yielding a ring with the same number of atoms but a different composition: A prime example is the conversion of a pyrimidine ring into a pyridine ring. This process, known as the Dimroth rearrangement, typically involves a nucleophile (like an amine) attacking the pyrimidine ring, followed by ring opening to an acyclic intermediate, which then recyclizes with the expulsion of a different atom or group to form a new ring. For this compound, this would theoretically transform it into a naphthyridine derivative.
Ring Contractions: Nucleophilic attack can sometimes lead to the cleavage of a C-C or C-N bond in the ring, followed by recyclization to form a smaller, five-membered ring fused to the pyridine portion, such as a pyrazolo[4,3-c]pyridine system.
The reactivity of the this compound ring towards nucleophiles is a critical factor. The pyrimidine portion is generally more electrophilic than the pyridine portion, making it the likely site of initial attack. The presence of leaving groups (e.g., halogens) or quaternization of a ring nitrogen can significantly enhance the susceptibility of the ring to nucleophilic attack and subsequent transformation. wur.nl
A plausible mechanism for the transformation of a 4-chlorothis compound (B1322630) with a strong nucleophile like potassium amide in liquid ammonia (B1221849) could involve an initial SN(ANRORC) mechanism (Addition of the Nucleophile, Ring Opening, Ring Closure). The amide ion would add to an unsubstituted carbon position (e.g., C-2), leading to the opening of the pyrimidine ring. The resulting open-chain intermediate could then undergo intramolecular cyclization in a different manner to afford a new heterocyclic system. wur.nl
The table below outlines potential ring transformation pathways.
| Transformation Type | Proposed General Mechanism | Potential Starting Material | Potential Product |
|---|---|---|---|
| Pyrimidine to Pyridine | Dimroth Rearrangement: Nucleophilic addition, ring-opening to a covalent adduct, followed by recyclization. | Pyrido[4,3-d]pyrimidin-4-amine | Substituted Naphthyridine |
| Ring Contraction | Nucleophilic attack followed by ring cleavage and recyclization with loss of a ring atom. | 4-Substituted this compound 1-oxide | Pyrazolo[4,3-c]pyridine derivative |
| SN(ANRORC) | Addition of Nucleophile, Ring Opening, Ring Closure. Often observed with strong nucleophiles like KNH2. wur.nl | 4-Chlorothis compound | Aminothis compound (via substitution) or other rearranged heterocycles. |
Structure Activity Relationship Sar Studies of Pyrido 4,3 D Pyrimidine Derivatives
Influence of Substituent Nature and Position on Biological Activity
The biological activity of pyrido[4,3-d]pyrimidine derivatives is highly sensitive to the nature and placement of substituents on the core scaffold. Research targeting different enzymes and receptors has elucidated key pharmacophoric features necessary for potent inhibition.
In the development of KRAS-G12D inhibitors, specific side chains have been shown to be critical for activity. For instance, compound 10c , which features a protonated 3,8-diazabicyclo[3.2.1]octane moiety, demonstrated selective anti-proliferative activity in Panc1 cells with an IC50 of 1.40 μM. nih.govnih.gov Molecular docking studies suggest this group forms crucial hydrogen bonds with the amino acid residues Asp12 and Gly60 of the target protein. nih.govnih.gov In contrast, the enzymatic inhibitor 10k achieved potent KRAS-G12D inhibition (IC50 = 0.009 μM) through interactions mediated by a homopiperazine (B121016) group with residues Glu92 and His95. nih.govnih.gov The introduction of fluorine atoms has also been noted as a potentially positive modification, as fluorine can modulate electronic distribution, enhance binding interactions, and improve metabolic stability. nih.gov
For inhibitors of human topoisomerase II (topoII), SAR studies on the tetrahydrothis compound scaffold revealed the importance of specific substituents. The replacement of a 4-pyridyl substituent with a phenyl group led to a complete loss of activity. nih.gov Similarly, changing the attachment point of the pyridyl substituent to position 3 or 2 also resulted in inactive compounds. nih.gov However, the introduction of small substituents on a 4-aniline group was tolerated. Specifically, placing a fluorine atom in the ortho-position of the aniline (B41778) ring significantly increased topoII inhibition, as seen in compound ARN19661 . nih.gov This modification is thought to create favorable interactions with residues such as Asn120 and a hydrogen bond with Ile125. nih.gov
In the context of Wee1 kinase inhibitors, a series of pyrido[4,3-d]pyrimidinone derivatives showed potent activity. Compound 34 , a lead candidate, demonstrated an IC50 of 19-1485 nM against the kinase and robust cytotoxicity in various cell lines. nih.gov The specific substitutions leading to this high potency highlight the fine-tuning required for effective inhibition. nih.gov
Table 1: Influence of Substituents on Biological Activity of this compound Derivatives This table is interactive. Column headers can be clicked to sort the data.
| Compound | Target | Key Substituent(s) | Biological Activity (IC50) | Source(s) |
|---|---|---|---|---|
| 10c | KRAS-G12D (cellular) | 3,8-diazabicyclo[3.2.1]octane moiety | 1.40 μM (Panc1 cells) | nih.govnih.gov |
| 10k | KRAS-G12D (enzymatic) | Homopiperazine moiety | 0.009 μM | nih.govnih.gov |
| ARN19661 (7) | Topoisomerase II | 4-aniline with ortho-fluorine | Potent inhibitor; IC50 20–30 µM (cellular) | nih.gov |
| Compound 10 | Topoisomerase II | Phenyl group (replacing 4-pyridyl) | Inactive | nih.gov |
| Compound 34 | Wee1 Kinase | (Structure specific to study) | 19-1485 nM | nih.gov |
Role of Scaffold Modifications (e.g., Saturation, Annulation)
Modifications to the core this compound scaffold, such as altering its degree of saturation, play a significant role in determining biological activity. The use of a saturated pyridine (B92270) ring, creating a tetrahydrothis compound core, has proven to be a successful strategy in the design of novel human topoisomerase II inhibitors. nih.gov This modification alters the geometry and flexibility of the molecule, allowing it to fit effectively into the enzyme's binding pocket. The resulting compounds, such as ARN19661 (7) and ARN21929 (24) , act as potent topoII inhibitors. nih.gov The saturated scaffold allows for key interactions, including a hydrogen bond between a positively charged NH2 group on the scaffold and the side chain of Asn95. nih.gov
Similarly, in the pursuit of KRAS-G12D inhibitors, researchers have explored related saturated scaffolds like 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, indicating that reducing the aromaticity of the pyridine portion of the fused ring system is a viable strategy for developing inhibitors against this challenging target. nih.govnih.gov
Design Principles for Lead Optimization
The optimization of lead compounds based on the this compound scaffold follows several key design principles aimed at enhancing potency, selectivity, and drug-like properties.
Structure-Based Drug Design: A primary strategy involves using molecular docking simulations to understand how derivatives bind to the target protein. This approach was used to elucidate the critical hydrogen bonds formed by KRAS-G12D inhibitors, guiding the selection of optimal substituents like the 3,8-diazabicyclo[3.2.1]octane moiety in compound 10c . nih.govnih.gov
Scaffold Hopping: This technique involves replacing the central core of a known inhibitor with a novel scaffold while retaining key binding interactions. This principle was applied in the discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors, leading to the identification of a new chemical series with potent activity. nih.gov
Systematic SAR Exploration: A methodical approach to modifying substituents is crucial. For topoII inhibitors, researchers systematically replaced and repositioned the 4-pyridyl substituent and explored substitutions on the 4-aniline group, which revealed that only small modifications like the addition of a fluorine atom were beneficial. nih.gov
Improving Physicochemical Properties: Modifications are often designed to enhance drug-like properties. The introduction of fluorine atoms can improve metabolic stability, and the use of an amide bond can improve oral absorption and other physicochemical characteristics. nih.gov
Bioisosteric Replacements and Their Impact on Potency and Selectivity
Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a key tool in lead optimization. The impact of such replacements is evident in the development of tetrahydrothis compound-based topoII inhibitors. The replacement of a 4-pyridyl substituent with its phenyl bioisostere (compound 10 ) was detrimental, resulting in a complete loss of activity. nih.gov This finding suggests that the nitrogen atom in the pyridyl ring is essential for a key interaction, likely a hydrogen bond, within the binding site, an interaction that the phenyl group cannot replicate. This highlights how a seemingly minor change can have a profound impact on biological function.
Development of PROTACs Incorporating this compound Scaffolds
The this compound scaffold has been utilized as a warhead for the development of PROteolysis TArgeting Chimeras (PROTACs), which are designed to induce the degradation of target proteins. In a study targeting KRAS-G12D, two PROTACs, 26a and 26b , were synthesized from the potent enzymatic inhibitor 10k . nih.govnih.gov These PROTACs were created by conjugating the this compound-based inhibitor with a linker attached to an E3 ligase ligand. nih.govnih.gov
However, the resulting PROTACs exhibited reduced potency compared to the parent inhibitor 10k . nih.govnih.gov For example, PROTACs 26a/b showed cellular IC50 values of 3–5 μM, whereas the parent compound had an IC50 of 2.22 μM. nih.govnih.gov This decrease in activity was potentially attributed to impaired membrane permeability due to the larger size and different physicochemical properties of the PROTAC molecules. nih.gov Despite the reduced potency in this instance, the work demonstrates the potential of using the this compound scaffold as a foundation for designing targeted protein degraders. nih.gov
Table 2: Comparison of a Parent Inhibitor and Derived PROTACs This table is interactive. Column headers can be clicked to sort the data.
| Compound | Type | Target | Cellular Activity (IC50) | Source(s) |
|---|---|---|---|---|
| 10k | Parent Inhibitor | KRAS-G12D | 2.22 μM | nih.govnih.gov |
| PROTAC 26a/b | PROTAC | KRAS-G12D | 3–5 μM | nih.govnih.gov |
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique extensively used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For Pyrido[4,3-d]pyrimidine derivatives, these studies have been pivotal in elucidating their potential as inhibitors for a variety of protein targets.
Molecular docking simulations have successfully predicted the binding modes of this compound derivatives with several key protein targets, particularly kinases and enzymes involved in disease pathways.
KRAS-G12D: As inhibitors of the oncogenic KRAS-G12D protein, this compound derivatives have been studied to understand their binding within the protein cavity. For instance, compound 10k was identified as a potent enzymatic inhibitor with an IC50 of 0.009 μM. nih.govmdpi.com In contrast, compound 10c showed weaker enzymatic inhibition (IC50 > 10 μM) but demonstrated strong anti-proliferative activity in cells. nih.govmdpi.com
Cyclin-Dependent Kinase 2 (CDK2): Derivatives of this compound have been evaluated as potential inhibitors of CDK2, a key regulator of the cell cycle. Docking studies showed that these compounds bind effectively in the active site of the kinase. researchgate.net
Monopolar Spindle 1 (Mps1) Kinase: A series of novel Pyrido[3,4-d]pyrimidine (B3350098) derivatives were identified as highly active Mps1 inhibitors. nih.govnih.gov Docking studies confirmed that the Pyrido[3,4-d]pyrimidine backbone has a strong hydrophobic interaction with the hinge region of Mps1, which is a common feature for this class of compounds exhibiting strong activity. nih.govnih.gov The calculated binding energies from these studies were consistent with experimental IC50 values. nih.govnih.gov
PIM-1 Kinase: A Pyrido[2,3-d]pyrimidine (B1209978) derivative, compound 4 , was docked inside the PIM-1 active site, showing a binding energy of -20.84 kcal/mol. researchgate.net
Sterol 14α-demethylase (CYP51): As potential antifungal agents, this compound analogs were designed and docked against CYP51. Compounds 2l and 4f were found to have a strong affinity for the enzyme. nih.gov
Table 1: Summary of Molecular Docking Studies on this compound Derivatives
| Target Protein | Derivative(s) | Predicted Binding Affinity/Score | Reference(s) |
|---|---|---|---|
| KRAS-G12D | Compound 10k | IC50 = 0.009 μM | nih.govmdpi.com |
| KRAS-G12D | Compound 10c | IC50 > 10 μM | nih.govmdpi.com |
| CDK2 | AS010 | Favorable binding energy and docking score | researchgate.net |
| Mps1 Kinase | BOS172722, Compounds A, C, D | Binding energies consistent with IC50 values | nih.govnih.gov |
| PIM-1 Kinase | Compound 4 | -20.84 kcal/mol | researchgate.net |
| CYP51 | Compounds 2l , 4f | Strong affinity predicted | nih.gov |
A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions, such as hydrogen bonds and hydrophobic contacts, with the ligand.
KRAS-G12D: Docking studies of compound 10c revealed critical hydrogen bonds between its protonated 3,8-diazabicyclo[3.2.1]octane moiety and the amino acid residues Asp12 and Gly60. nih.govmdpi.com The more potent inhibitor, 10k , was shown to form interactions with Glu92 and His95 via its homopiperazine (B121016) group. nih.govmdpi.com
CDK2: The inhibitor AS010 was found to interact with several key residues in the CDK2 active site, including THR-14, LYS-33, LEU-83, ASN-132, and LYS-129. researchgate.net A significant hydrogen bond was noted between the this compound derivatives and the kinase. researchgate.net
Mps1 Kinase: For Pyrido[3,4-d]pyrimidine inhibitors, the pyrimidine (B1678525) ring was observed to form a hydrogen bond with Gly605 in the hinge region of Mps1. nih.govnih.gov Additionally, stable hydrogen bonds were formed with Lys529, which contributes to inhibitor activity. nih.govnih.gov Important hydrophobic interactions were also identified with residues Val539, Ala551, Cys604, Ile607, and Leu654. nih.gov
PIM-1 Kinase: The cyano-group of compound 4 , a Pyrido[2,3-d]pyrimidine derivative, formed a stable hydrogen bond with the amino acid Lys67. researchgate.net
Table 2: Key Interacting Residues Identified in Docking Studies
| Target Protein | Derivative(s) | Key Interacting Residues | Type of Interaction | Reference(s) |
|---|---|---|---|---|
| KRAS-G12D | Compound 10c | Asp12, Gly60 | Hydrogen Bond | nih.govmdpi.com |
| KRAS-G12D | Compound 10k | Glu92, His95 | Hydrogen Bond | nih.govmdpi.com |
| CDK2 | AS010 | THR-14, LYS-33, LEU-83, ASN-132, LYS-129 | General Interaction | researchgate.net |
| Mps1 Kinase | Various | Gly605, Lys529 | Hydrogen Bond | nih.govnih.gov |
| Mps1 Kinase | Various | Val539, Ala551, Cys604, Ile607, Leu654 | Hydrophobic | nih.gov |
| PIM-1 Kinase | Compound 4 | Lys67 | Hydrogen Bond | researchgate.net |
Molecular Dynamics (MD) Simulations
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time, offering deeper insights into its stability and conformational flexibility.
MD simulations have been used to validate docking results and assess the stability of this compound derivatives within the binding pockets of their target proteins.
Mps1 Kinase Complexes: To better understand the stability and interactions of Pyrido[3,4-d]pyrimidine inhibitors with Mps1, 200-nanosecond MD simulations were performed. nih.gov The stability of the system was evaluated by calculating the root mean square deviation (RMSD) of the protein backbone atoms. nih.gov The root mean square fluctuation (RMSF) was also analyzed to measure the fluctuation of each amino acid residue, indicating that higher RMSF values correspond to lower stability in that region. nih.gov These simulations confirmed that residues Gly605 and Lys529 form stable hydrogen bonds with the inhibitors, which is conducive to their activity. nih.govnih.gov
KRAS-G12D Complexes: MD simulations of KRAS-G12D bound to inhibitors with a this compound scaffold revealed changes in the dynamics of the protein's switch II region upon ligand binding. mdpi.com Analysis of RMSF values showed that the flexibility of the switch II region was significantly reduced in the ligand-bound state compared to the unbound protein, indicating stabilization of this region upon inhibitor binding. mdpi.com
CYP51 Complexes: The results of MD simulations showed that this compound compounds 2l and 4f possessed a stronger affinity and formed more stable complexes with CYP51 compared to the commercial fungicide epoxiconazole. nih.gov
Table 3: Summary of Molecular Dynamics (MD) Simulation Findings
| Target Protein | Derivative(s) | Simulation Length | Key Findings | Reference(s) |
|---|---|---|---|---|
| Mps1 Kinase | BOS172722, Compounds A, C, D | 200 ns | Confirmed complex stability and stable H-bonds with Gly605 and Lys529. | nih.govnih.gov |
| KRAS-G12D | MRTX1133 scaffold | Not specified | Reduced flexibility (RMSF) of the switch II region upon ligand binding. | mdpi.com |
| CYP51 | Compounds 2l , 4f | Not specified | Stronger affinity and more stable complex compared to epoxiconazole. | nih.gov |
Quantum Chemistry Methods
Quantum chemistry methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can provide a deeper understanding of molecular geometry, reactivity, and non-covalent interactions like hydrogen bonding.
While extensive quantum chemical studies specifically characterizing the hydrogen bonding sites of the parent this compound scaffold are not widely reported in the surveyed literature, related computational work has been performed on its derivatives. For a hybrid compound containing a Pyrido[3,4-d]pyrimidine moiety designed as a dual PARP1 and CDK4 inhibitor, quantum mechanical analyses at the B3LYP/6-31G** level were conducted to elucidate the molecular electrostatic potential, which can help in understanding regions of a molecule that are prone to electrostatic interactions, including hydrogen bonding.
Future Perspectives in Pyrido 4,3 D Pyrimidine Research
Untapped Therapeutic Avenues and Emerging Disease Targets
While historically investigated for their kinase inhibitory properties, derivatives of pyrido[4,3-d]pyrimidine are now being explored for a range of new and previously untapped therapeutic targets. This expansion is driven by a deeper understanding of disease biology and the need for novel mechanisms of action to combat therapeutic resistance.
One of the most significant emerging areas is the targeting of specific mutations in oncogenes that have been traditionally considered "undruggable." Notably, the Kirsten rat sarcoma viral oncogene homologue (KRAS) has become a key focus. Specific this compound compounds are being designed and investigated as inhibitors of KRAS mutations, which are prevalent in numerous aggressive cancers.
Another critical area of investigation is the inhibition of cell cycle checkpoint proteins. For instance, Wee1 kinase, a crucial regulator of the G2/M cell cycle checkpoint, has emerged as a promising target in cancer therapy. Novel pyrido[4,3-d]pyrimidinone derivatives have been identified as potent Wee1 inhibitors, demonstrating the scaffold's potential to induce synthetic lethality in cancer cells with specific genetic backgrounds, such as p53 mutations.
Beyond oncology, the anti-inflammatory potential of pyridopyrimidine scaffolds is an area of growing interest. Although research has focused on isomers like pyrido[3,4-d]pyrimidines as CXCR2 antagonists for inflammatory diseases, this opens a plausible avenue for future exploration of this compound derivatives in treating inflammatory conditions, autoimmune disorders, and neurodegenerative diseases. The core structure's ability to interact with various biological targets suggests that its therapeutic potential is far from fully realized.
| Emerging Target Class | Specific Target Example | Therapeutic Area | Rationale |
| Oncogenes | KRAS | Cancer (Pancreatic, Colorectal, Lung) | Targeting previously "undruggable" driver mutations in common cancers. |
| Cell Cycle Kinases | Wee1 | Cancer | Inducing apoptosis and cell cycle arrest, particularly in p53-deficient tumors. |
| Chemokine Receptors | CXCR2 (by analogy) | Inflammatory Diseases, Autoimmune Disorders | Modulating immune cell recruitment and inflammatory responses. |
Development of Novel Synthetic Methodologies
The advancement of this compound-based drug discovery is intrinsically linked to the development of efficient and versatile synthetic methods. nih.gov Traditional synthetic routes are often multi-step and may lack the efficiency required for generating large, diverse chemical libraries. rsc.org Consequently, a significant focus of current research is on creating novel and more streamlined synthetic pathways. nih.govresearchgate.net
Modern strategies increasingly employ multicomponent reactions (MCRs) , which allow for the construction of the complex this compound core in a single step from three or more starting materials. nih.govrsc.org This approach is highly valued for its atom economy, reduced waste, and operational simplicity, making it ideal for rapid library synthesis.
Another key area is the development of solid-phase synthesis techniques. These methods facilitate the purification process and are amenable to automation, enabling the high-throughput generation of compound libraries needed for screening and structure-activity relationship (SAR) studies.
Furthermore, novel cyclization strategies are being explored to build the fused heterocyclic system. These include transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations, such as the Staudinger/intramolecular aza-Wittig reaction. These sophisticated methods provide access to a wider range of substitution patterns that may not be achievable through classical approaches. The continuous innovation in synthetic chemistry is crucial for populating the chemical space around this important scaffold. researchgate.net
| Synthetic Strategy | Description | Advantages |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product. rsc.org | High efficiency, atom economy, reduced synthesis time, ideal for library generation. nih.gov |
| Solid-Phase Synthesis | Attaching the initial reactant to a solid support and performing subsequent reactions. | Simplified purification, potential for automation, high-throughput synthesis. |
| Novel Cyclization Reactions | Using modern catalytic methods (e.g., Palladium-catalyzed coupling) or named reactions (e.g., aza-Wittig) to form the bicyclic core. | Access to diverse and complex substitution patterns, improved reaction yields and conditions. |
Advanced Computational Drug Design Strategies
Computational chemistry has become an indispensable tool in the rational design of novel this compound derivatives. These advanced strategies accelerate the drug discovery process, reduce costs, and improve the success rate of identifying potent and selective drug candidates.
Molecular docking is a cornerstone of this approach. It is used to predict the binding orientation and affinity of a designed compound within the active site of a biological target. For instance, in the development of KRAS inhibitors, docking simulations are used to understand how different substituents on the this compound scaffold interact with key amino acid residues, such as those in the SWII pocket of the protein. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis.
Beyond simple docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, predicting the stability of the interaction over time. This can reveal subtle conformational changes and key interactions that are missed in static docking poses.
Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate the physicochemical properties of the this compound derivatives with their biological activity. These models help in predicting the activity of yet-to-be-synthesized compounds, guiding the design of molecules with improved potency and optimized drug-like properties. The integration of these computational tools allows for a more targeted and efficient exploration of the chemical space.
Exploration of New Chemical Space through Diversification
To unlock the full therapeutic potential of the this compound scaffold, researchers are focused on exploring new chemical space through systematic diversification. This involves the synthesis of compound libraries where different positions on the core structure are decorated with a wide variety of chemical groups. This exploration is critical for discovering novel biological activities and for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
The generation of a small molecule library of pyrido[4,3-d]pyrimidines and its subsequent biopharmaceutical profiling has demonstrated how profoundly the substitution pattern affects drug-like properties. nih.gov For example, studies have shown that the introduction of different substituents can lead to a broad range of aqueous solubility and cell permeability values. nih.gov
A key finding from such studies is the strong correlation between specific structural features and biopharmaceutical outcomes. For instance, a phenylhydrazido group was identified as being responsible for low solubility, while a dimethoxyphenyl substituent was found to impair permeability. nih.gov Conversely, the strategic placement of other groups can enhance these properties. This systematic approach to diversification, coupled with detailed biopharmaceutical profiling, provides a roadmap for fine-tuning the scaffold to achieve a balance of potency and favorable drug-like characteristics, paving the way for the development of clinically viable drug candidates. nih.gov
| Substituent Type | Observed Impact on Drug-Like Properties | Reference |
| Phenylhydrazido group | Low aqueous solubility in FaSSIF. | nih.gov |
| Dimethoxyphenyl substituent | Impaired Caco-2 cell permeability. | nih.gov |
| Aliphatic chains, methoxy (B1213986) groups | Predicted as susceptible sites for hepatic metabolism. | nih.gov |
| Ketone and amine substituents | Predicted as susceptible sites for hepatic metabolism. | nih.gov |
Q & A
Q. What are the most efficient synthetic methodologies for constructing pyrido[4,3-d]pyrimidine scaffolds?
Pyrido[4,3-d]pyrimidines are synthesized via multicomponent reactions, cyclization strategies, and green chemistry approaches. Key methods include:
- One-pot reactions : Utilizing pyridine or pyrimidine intermediates with reagents like urea, formamide, or thiobarbituric acid under solvent-free or aqueous conditions to minimize byproducts .
- Green synthesis : Microwave-assisted cyclocondensation in water reduces toxic waste and improves reaction efficiency (e.g., 49% yield for pyrido[4,3-d]pyrimidin-4(3H)-one under microwave irradiation) .
- Nanocatalysts : Magnetic nanoparticles (e.g., γ-Fe₂O₃@HAp-SO₃H) enable solvent-free synthesis with high yields (77–93%) and recyclability .
Q. What biological activities are associated with pyrido[4,3-d]pyrimidines?
These compounds exhibit diverse pharmacological properties:
- Anticancer activity : Inhibition of eukaryotic elongation factor-2 kinase (eEF-2K) and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 420 nM to 0.172 μM .
- Kinase inhibition : Structural analogs target KRASG12D and PDE-4, critical in oncology and inflammation .
- Antifolate effects : Selective inhibition of parasitic DHFR over human isoforms (selectivity ratios up to 33) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?
SAR studies focus on substituent modifications at key positions (e.g., R1, R2, R3):
- eEF-2K inhibition : Compound 6 (IC₅₀ = 420 nM) features a 2′,5′-dichlorophenyl group, enhancing binding affinity to the catalytic domain .
- DHFR selectivity : 3′,4′,5′-Trichlorophenyl substitutions improve potency against Pneumocystis and Toxoplasma gondii DHFR (IC₅₀ = 0.172 μM) .
- KRAS targeting : this compound scaffolds with tetrahydropyridopyrimidine moieties enhance noncovalent binding to KRASG12D .
Q. What computational tools are used to predict the binding mechanisms of pyrido[4,3-d]pyrimidines?
Q. How can researchers address discrepancies in biological activity data across studies?
Contradictions often arise from assay conditions or structural variations. For example:
- eEF-2K inhibition : Compound 9 (IC₅₀ = 930 nM) shows reduced activity compared to 6 due to steric hindrance from bulkier substituents .
- Antifolate selectivity : 2′,5′-Dichlorophenyl derivatives exhibit higher selectivity for parasitic DHFR versus human isoforms, but 3′,4′,5′-trichlorophenyl analogs may reverse this trend .
- Validate findings : Cross-test compounds in standardized assays (e.g., 2-DOG stimulation for eEF-2K) to confirm AMPK-mediated activation .
Experimental Design & Optimization
Q. What strategies improve the yield and purity of this compound syntheses?
- Solvent optimization : Water or ethanol minimizes side reactions in cyclization steps .
- Catalyst screening : HAp-encapsulated γ-Fe₂O₃ increases reaction rates and reduces energy input in one-pot syntheses .
- Purification techniques : Column chromatography or recrystallization isolates derivatives with >95% purity .
Q. How are in vitro biological assays designed to evaluate this compound efficacy?
- Cell-based assays : MTT tests on cancer lines (e.g., MDA-MB-231, MCF-7) measure IC₅₀ values .
- Enzyme inhibition : Radiolabeled ATP assays quantify eEF-2K or DHFR activity .
- Selectivity profiling : Compare inhibitory effects on homologous enzymes (e.g., human vs. parasitic DHFR) .
Critical Considerations for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
